molecular formula C24H30N6O2 B2573734 8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-27-6

8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2573734
CAS No.: 923152-27-6
M. Wt: 434.544
InChI Key: FNNRAOGPCNAWDN-UHFFFAOYSA-N
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Description

8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives, including the specified compound, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potent ligand activity for 5-HT(1A) receptors. Preliminary studies indicated that certain derivatives exert anxiolytic-like and antidepressant activities in animal models, suggesting their potential for future research aimed at developing new treatments for anxiety and depression (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further research into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has been conducted. These studies have identified compounds with high affinity for serotoninergic and dopaminergic receptors, alongside docking studies that highlighted the significance of substituents for receptor affinity and selectivity. These insights are crucial for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Antagonistic Activity on A3 Adenosine Receptor

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has unveiled their potent and selective antagonistic activity on the A3 adenosine receptor. These findings, supported by docking and 3D-QSAR studies, open avenues for improving the potency and hydrophilicity of these molecules, with potential implications for treating conditions associated with this receptor (Baraldi et al., 2008).

Properties

IUPAC Name

6-[3-(4-benzylpiperidin-1-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-17-16-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29(17)12-6-11-28-13-9-19(10-14-28)15-18-7-4-3-5-8-18/h3-5,7-8,16,19H,6,9-15H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNRAOGPCNAWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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